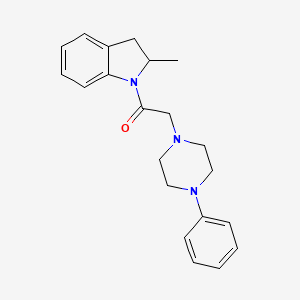
Ethanone, 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethanone, 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)- is a useful research compound. Its molecular formula is C21H25N3O and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanone, specifically the compound 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)- , is a chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H26N2O
- Molecular Weight : 362.47 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.
Pharmacological Effects
Ethanone derivatives, particularly those containing indole and piperazine moieties, have been studied for various pharmacological activities:
- Antidepressant Activity : Several studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the piperazine ring is often associated with serotonin receptor modulation, which is crucial for antidepressant activity.
- Antipsychotic Effects : The compound's structure suggests potential activity at dopamine receptors, which could translate into antipsychotic properties. Research indicates that modifications in the piperazine ring can enhance binding affinity to these receptors.
- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of Ethanone is closely related to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Indole Moiety | Enhances interaction with serotonin receptors |
| Piperazine Ring | Modulates dopamine receptor affinity |
| Phenyl Substituent | Influences lipophilicity and blood-brain barrier penetration |
1. Antidepressant Efficacy Study
A study published in Journal of Medicinal Chemistry evaluated a series of indole-piperazine derivatives, including Ethanone. The results indicated that compounds with a similar scaffold exhibited significant reductions in depression-like behavior in rodent models when administered at doses ranging from 5 to 20 mg/kg .
2. Neuroprotective Effects
Another investigation focused on the neuroprotective effects of Ethanone analogs against oxidative stress-induced neuronal death. The study demonstrated that these compounds could significantly reduce cell death in cultured neurons exposed to hydrogen peroxide .
Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H25N3O/c1-17-15-18-7-5-6-10-20(18)24(17)21(25)16-22-11-13-23(14-12-22)19-8-3-2-4-9-19/h2-10,17H,11-16H2,1H3 |
InChI Key |
OVRLELBESOHJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















